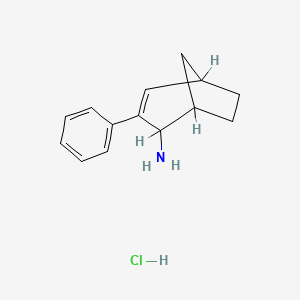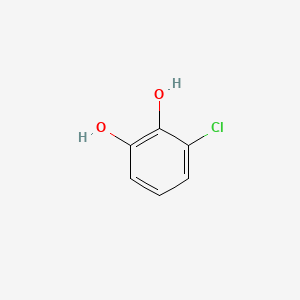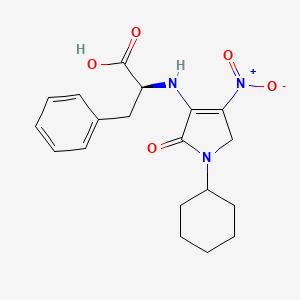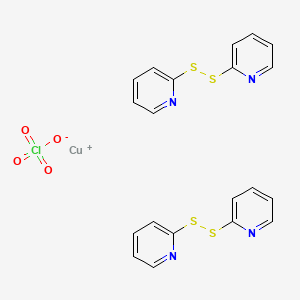
3-Pboea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .
Industrial Production Methods
In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form 3-phenoxybenzyl alcohol.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Used to study the metabolism of pyrethroid insecticides in living organisms.
Medicine: Used in toxicological studies to assess human exposure to insecticides.
Industry: Used in the development of new insecticides and in environmental monitoring.
Wirkmechanismus
3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Phenoxybenzoic acid
- 3-Phenoxybenzyl alcohol
Comparison
3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .
Eigenschaften
CAS-Nummer |
75590-28-2 |
|---|---|
Molekularformel |
C14H18ClN |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |
InChI-Schlüssel |
SPCCGGLGEPAAIC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Synonyme |
3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)




![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)



